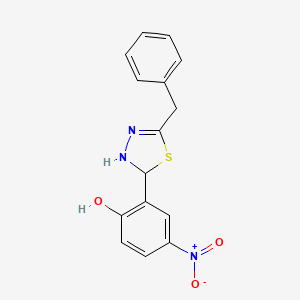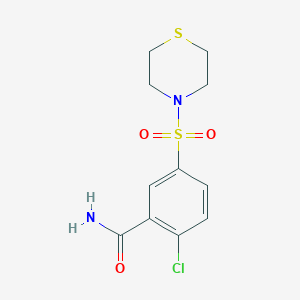![molecular formula C19H19N3O3 B6022150 N-[4-(acetylamino)phenyl]-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B6022150.png)
N-[4-(acetylamino)phenyl]-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(acetylamino)phenyl]-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide, also known as APIM-2, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It is a member of the isoindolinone family of compounds and has been shown to have a variety of biochemical and physiological effects.
作用機序
The mechanism of action of N-[4-(acetylamino)phenyl]-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide involves the inhibition of the interaction between the DNA repair protein, poly(ADP-ribose) polymerase 1 (PARP-1), and the DNA damage response protein, XRCC1. This interaction is critical for the repair of DNA damage, and inhibition of this interaction leads to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce inflammation. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of N-[4-(acetylamino)phenyl]-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide is that it is a small molecule inhibitor, which makes it easy to synthesize and manipulate in the laboratory. However, one limitation is that it has limited solubility in water, which may make it difficult to use in certain experimental systems.
将来の方向性
There are several potential future directions for research on N-[4-(acetylamino)phenyl]-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide. One direction is to further explore its potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases. Another direction is to develop more potent and selective inhibitors of the PARP-1/XRCC1 interaction, which may have even greater therapeutic potential. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound, as well as its mechanism of action.
合成法
The synthesis of N-[4-(acetylamino)phenyl]-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide involves a series of chemical reactions that result in the formation of the final product. The starting materials for the synthesis are 4-aminobenzoyl chloride and 2-oxo-2,3-dihydro-1H-isoindole-5-carboxylic acid. These two compounds are reacted together in the presence of a base to form the intermediate product, which is then further reacted with acetic anhydride to form the final product, this compound.
科学的研究の応用
N-[4-(acetylamino)phenyl]-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-tumor activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to have anti-inflammatory and anti-oxidant properties, which may make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
特性
IUPAC Name |
N-(4-acetamidophenyl)-2-(3-oxo-1H-isoindol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-12(22-11-14-5-3-4-6-17(14)19(22)25)18(24)21-16-9-7-15(8-10-16)20-13(2)23/h3-10,12H,11H2,1-2H3,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXDUBNNHXHWDFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)NC(=O)C)N2CC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1H-indol-5-yl 3,4,5-trimethoxybenzoate](/img/structure/B6022072.png)
![N-benzyl-N-methyl-1-[3-(1H-pyrazol-4-yl)propanoyl]-3-piperidinamine](/img/structure/B6022074.png)
![9-(4-hydroxyphenyl)-2,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B6022077.png)
![ethyl 4-[1-(1,3-benzodioxol-5-ylacetyl)-3-piperidinyl]-1-piperazinecarboxylate](/img/structure/B6022101.png)

![1-cycloheptyl-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6022122.png)

![N-({1-[(6-oxo-1,4,5,6-tetrahydro-3-pyridazinyl)carbonyl]-3-piperidinyl}methyl)-4-biphenylcarboxamide](/img/structure/B6022136.png)
![1-[3-(4-{[(cyclopropylmethyl)(propyl)amino]methyl}-2-methoxyphenoxy)-2-hydroxypropyl]-4-piperidinol](/img/structure/B6022144.png)
![{3-(2,4-difluorobenzyl)-1-[(8-methoxy-2-quinolinyl)methyl]-3-piperidinyl}methanol](/img/structure/B6022153.png)
![N-[2-(4-methoxyphenyl)-1-methylethyl]-4-morpholinamine](/img/structure/B6022160.png)
![N-(3,5-dimethylphenyl)-4-[(6-methyl-3-oxo-2,3-dihydro-4-pyridazinyl)methyl]benzenesulfonamide](/img/structure/B6022171.png)
![3-fluoro-N-[({4-[1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenyl}amino)carbonyl]benzamide](/img/structure/B6022173.png)
![3-bromo-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6022180.png)